molecular formula C26H20N4O4S B11243723 3-[({[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

3-[({[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B11243723
M. Wt: 484.5 g/mol
InChI Key: LJFRZLXHDCPEKL-UHFFFAOYSA-N
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Description

3-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID is a complex organic compound that features a benzofuran moiety, a triazole ring, and a benzoic acid derivative. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID typically involves multi-step organic reactions The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the triazole ring can produce dihydrotriazole derivatives.

Scientific Research Applications

3-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes by binding to their active sites, while the benzoic acid derivative can modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

    Triazole derivatives: Compounds such as fluconazole and itraconazole, which are antifungal agents.

    Benzoic acid derivatives: Compounds like salicylic acid, which is used in acne treatment.

Uniqueness

3-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID is unique due to its combination of benzofuran, triazole, and benzoic acid moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C26H20N4O4S

Molecular Weight

484.5 g/mol

IUPAC Name

3-[[2-[[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C26H20N4O4S/c1-16-9-11-20(12-10-16)30-24(22-14-17-5-2-3-8-21(17)34-22)28-29-26(30)35-15-23(31)27-19-7-4-6-18(13-19)25(32)33/h2-14H,15H2,1H3,(H,27,31)(H,32,33)

InChI Key

LJFRZLXHDCPEKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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